3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one: is a heterocyclic organic compound that features a triazole ring Triazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxides of the parent compound.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent. Its triazole ring is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: Another triazole derivative with similar chemical properties but different biological activities.
1H-1,2,3-Triazole: A simpler triazole compound used in various chemical and biological applications.
BTTES: A water-soluble triazole ligand used in click chemistry and bioconjugation.
Uniqueness: 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Biological Activity
3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound can be achieved via several methods, including microwave-assisted reactions that enhance yield and purity. The compound is typically synthesized from N-substituted triazole derivatives through nucleophilic substitution reactions.
Synthetic Pathways
- Microwave-Assisted Synthesis : This method utilizes microwave irradiation to facilitate rapid reactions under controlled conditions. It has been reported that N-guanidinosuccinimide can react with various amines to produce triazole derivatives efficiently .
- Conventional Methods : Traditional synthesis involves multi-step processes that may include cyclization reactions and subsequent modifications to introduce the desired functional groups.
Anticancer Activity
Research indicates that derivatives of 3-amino triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 1.1 | TS inhibition |
Compound B | HCT-116 | 2.6 | TS inhibition |
Compound C | HepG2 | 1.4 | TS inhibition |
Antimicrobial Activity
In addition to anticancer properties, 3-amino triazole derivatives have shown promising antimicrobial activity. Studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram range .
Table 2: Antimicrobial Activity of Selected Compounds
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound A | E. coli | 10 |
Compound B | S. aureus | 5 |
Compound C | K. pneumoniae | 15 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for diabetes management.
- Apoptosis Induction : By inhibiting thymidylate synthase, these compounds can trigger programmed cell death in cancer cells, thereby reducing tumor growth .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Effects : A recent study evaluated a series of triazole derivatives against multiple cancer cell lines and found that certain compounds significantly outperformed standard chemotherapy agents such as doxorubicin and 5-fluorouracil in terms of cytotoxicity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of these compounds against common pathogens and revealed potent activity against resistant strains of bacteria .
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-1-(3-methyltriazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-5(4-8-9-10)6(11)2-3-7/h4H,2-3,7H2,1H3 |
InChI Key |
YMCMCTRQMAPKCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.